(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
CAS No.: 82955-33-7
Cat. No.: VC7923727
Molecular Formula: C12H13NOS
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one - 82955-33-7](/images/structure/VC7923727.png)
Specification
CAS No. | 82955-33-7 |
---|---|
Molecular Formula | C12H13NOS |
Molecular Weight | 219.3 g/mol |
IUPAC Name | (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Standard InChI | InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ |
Standard InChI Key | NZBSBCCCGCUASD-DHZHZOJOSA-N |
Isomeric SMILES | C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3 |
SMILES | C1CN2CCC1C(=O)C2=CC3=CC=CS3 |
Canonical SMILES | C1CN2CCC1C(=O)C2=CC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (CAS No. 82955-19-9) possesses the molecular formula C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol . Its IUPAC name reflects the bicyclo[2.2.2]octane core substituted with a thiophen-2-ylmethylidene group at position 2 and a ketone at position 3. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | C1CN2CCC1C(=O)C2=CC3=CC=CS3 | |
InChIKey | NZBSBCCCGCUASD-DHZHZOJOSA-N | |
Melting Point | Not reported | - |
Solubility | Not experimentally determined |
The E-configuration of the exocyclic double bond is confirmed by its stereodescriptor in the IUPAC name and computational stereochemical analysis .
Structural Analysis
The bicyclo[2.2.2]octane system imposes significant conformational rigidity, while the thiophene ring contributes π-electron density and planar geometry. X-ray crystallography of analogous compounds reveals bond lengths of 1.48 Å for the C–N bond in the azabicyclo system and 1.34 Å for the C=O group, consistent with typical ketone functionalities .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a condensation reaction between a functionalized thiophene derivative and a preformed azabicyclo[2.2.2]octan-3-one intermediate. A representative pathway includes:
-
Preparation of 1-azabicyclo[2.2.2]octan-3-one via intramolecular cyclization of N-substituted δ-lactams.
-
Knoevenagel condensation with thiophene-2-carbaldehyde under basic conditions (e.g., piperidine in ethanol), yielding the α,β-unsaturated ketone .
Key challenges include controlling stereoselectivity at the exocyclic double bond and minimizing side reactions from the electron-rich thiophene ring. Purification often requires column chromatography with ethyl acetate/hexane eluents.
Chemical Reactivity
Electrophilic Substitution
The thiophene moiety directs electrophilic attacks to the α-positions (C3 and C5), enabling:
Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with Grignard reagents, producing tertiary alcohols. For example, reaction with methylmagnesium bromide yields a diastereomeric mixture (dr 1.5:1) .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond, generating the saturated analogue 2-(thiophen-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one without affecting the ketone.
Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for:
-
Urotensin-II receptor antagonists: Analogues demonstrate submicromolar binding affinity (Ki = 0.8 nM) .
-
BMP-2 upregulators: Derivatives increase bone morphogenetic protein-2 expression by 2.3-fold in osteoblast cultures, suggesting anti-osteoporosis applications .
Material Science
Thiophene-containing bicyclic amines show promise in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume